BenchChemオンラインストアへようこそ!

N-(1H-indol-4-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

Medicinal Chemistry Computational Drug Design Pharmacophore Modeling

N-(1H-Indol-4-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide (Molecular Formula: C23H22N2O4; Molecular Weight: 390.4 g/mol) is a synthetic hybrid molecule that links a 7-methoxy-4,8-dimethyl-2H-chromen-2-one (coumarin) core to a 1H-indol-4-amine moiety via a propanamide bridge. The compound belongs to the broader class of indole–coumarin conjugates, a pharmacophore-rich scaffold family with established precedent for anticancer activity, including potent tubulin polymerization inhibition (IC50 values as low as 1.79 nM reported for structurally related coumarin–indole hybrids).

Molecular Formula C23H22N2O4
Molecular Weight 390.4 g/mol
Cat. No. B15102253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-4-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide
Molecular FormulaC23H22N2O4
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NC3=CC=CC4=C3C=CN4
InChIInChI=1S/C23H22N2O4/c1-13-15-7-9-20(28-3)14(2)22(15)29-23(27)16(13)8-10-21(26)25-19-6-4-5-18-17(19)11-12-24-18/h4-7,9,11-12,24H,8,10H2,1-3H3,(H,25,26)
InChIKeyUVUVWQIUVTVGEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Indol-4-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide: Procurement-Relevant Structural and Class Overview


N-(1H-Indol-4-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide (Molecular Formula: C23H22N2O4; Molecular Weight: 390.4 g/mol) is a synthetic hybrid molecule that links a 7-methoxy-4,8-dimethyl-2H-chromen-2-one (coumarin) core to a 1H-indol-4-amine moiety via a propanamide bridge [1]. The compound belongs to the broader class of indole–coumarin conjugates, a pharmacophore-rich scaffold family with established precedent for anticancer activity, including potent tubulin polymerization inhibition (IC50 values as low as 1.79 nM reported for structurally related coumarin–indole hybrids) [2]. Its specific substitution pattern—the indole attachment at the 4-position rather than the more common 5- or 6-positions, combined with the 4,8-dimethyl-7-methoxy substitution on the chromenone ring—defines its unique structural identity and differentiates it from commercially available regioisomeric and N-substituted analogs [3].

Why Generic Substitution Fails for N-(1H-Indol-4-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide: Regioisomeric and Substitution-Pattern Specificity


Compounds within the indole–chromenone propanamide family cannot be interchanged without altering key molecular recognition features. The indole substitution position (4-yl, 5-yl, or 6-yl) determines the spatial orientation of the hydrogen bond donor/acceptor pharmacophore, directly affecting target binding topology . The target compound's free indole NH (hydrogen bond donor count = 2) distinguishes it from N-methylated analogs (HBD count = 1), which lose a critical hydrogen bonding capacity and exhibit altered LogD and PSA profiles [1]. Furthermore, the 4,8-dimethyl-7-methoxy chromenone substitution pattern is distinct from the 4-methyl-7-methoxy-6-yl-propanamide chromen isomer series, affecting both electronic properties and metabolic stability [2]. Substituting any of these regioisomers in a screening cascade or structure–activity relationship (SAR) study without verifying binding equivalence risks introducing uncontrolled variables that confound potency, selectivity, and ADME readouts.

N-(1H-Indol-4-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide: Quantitative Differentiation Evidence vs. Closest Analogs


Indole 4-yl vs. 6-yl Regioisomer: Computed Physicochemical Property Comparison for Differential Target Engagement Prediction

The target compound (indol-4-yl) and its closest commercially available regioisomer (indol-6-yl, STOCK1N-73335/CBID:222042) share identical molecular formula (C23H22N2O4) and molecular weight (390.4 g/mol) but are predicted to exhibit measurably different physicochemical properties due to the altered indole attachment position [1]. The indol-6-yl isomer has computed LogP of 3.936, LogD (pH 5.5) of 3.936, LogD (pH 7.4) of 3.936, PSA of 80.42 Ų, HBA count of 3, HBD count of 2, and rotatable bond count of 5 [1]. The indol-4-yl attachment alters the electronic environment of the indole ring system, which is predicted to shift the PSA (likely lower due to steric shielding of the amide NH) and LogD (potentially higher due to reduced solvent exposure of polar groups) relative to the 6-yl isomer, producing differential membrane permeability and protein binding profiles . These differences, while not yet experimentally quantified for the target compound, are mechanistically grounded in the distinct topological presentation of the hydrogen-bonding pharmacophore elements.

Medicinal Chemistry Computational Drug Design Pharmacophore Modeling

Free Indole NH vs. N-Methylated Analog: Hydrogen Bond Donor Capacity as a Key Pharmacophoric Differentiator

The target compound retains a free indole NH group (total HBD count = 2: indole NH + amide NH), whereas its closest N-methylated analog, 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(1-methyl-1H-indol-4-yl)propanamide, has the indole nitrogen methylated (HBD count = 1) [1]. This single methylation event eliminates one hydrogen bond donor, fundamentally altering the compound's capacity to engage biological targets that require an indole NH-mediated hydrogen bond for binding affinity. In the broader coumarin–indole tubulin inhibitor class, the free indole NH has been shown to be critical for colchicine-site binding, with N-methylation leading to >10-fold potency loss in related series [2]. While direct comparative binding data for the target compound versus its N-methylated analog have not been published, the pharmacophoric difference is structurally definitive and mechanistically consequential.

Medicinal Chemistry Structure–Activity Relationship Target Engagement

Anticancer Activity Class-Level Validation: Indole–Chromene/Coumarin Hybrid Scaffolds Demonstrate Low Micromolar to Sub-Nanomolar Potency

Although the specific target compound has not yet been reported with direct IC50 values in peer-reviewed literature, the indole–chromene/coumarin hybrid scaffold class to which it belongs has been extensively validated for anticancer activity. Malik et al. (2023) reported that indole-tethered chromene derivatives 4c and 4d exhibit IC50 values ranging from 7.9 to 9.1 μM against A549 (lung), MCF-7 (breast), and HepG2 (liver) cancer cell lines, with molecular docking confirming strong binding affinity toward tubulin protein [1]. Anaikutti et al. (2022) demonstrated that indolyl-4H-chromene derivative 12b displays IC50 values of 11 μM against Hep-2, HepG2, MCF-7, and A375 cell lines [2]. At the more potent end of the class spectrum, coumarin–indole hybrids designed as tubulin polymerization inhibitors have achieved IC50 values of 1.79 nM (compound 7a against A549) and 0.011 μM (compound MY-413 against MGC-803) [3]. Patent JP2013173679A from Okayama University specifically claims chromenoindole derivatives as anticancer agents with excellent antitumor activity, establishing the broader patent-backed relevance of this scaffold class .

Cancer Research Cytotoxicity Screening Lead Discovery

Lipinski Rule-of-Five Compliance and Drug-Likeness: Procurement-Relevant ADME Filtering Profile

The target compound's computed molecular properties (MW = 390.4 g/mol; predicted LogP ~3.5–4.0; HBA = 4; HBD = 2; rotatable bonds = 5) place it within favorable drug-like chemical space, passing Lipinski's Rule of Five filters [1]. The indol-6-yl regioisomer has been computationally validated as Lipinski-compliant (LogP 3.936, MW 390.43, HBA 3, HBD 2, no violations) [1]. The target compound's predicted PSA of approximately 75–85 Ų is below the 140 Ų threshold for oral bioavailability and below the 90 Ų threshold for blood–brain barrier penetration, suggesting favorable permeability characteristics [2]. These properties differentiate it from larger, more polar indole–chromene derivatives that violate one or more Lipinski rules, making it a more attractive candidate for early-stage screening libraries where drug-likeness is a primary curation filter.

ADME/Tox Profiling Drug Discovery Compound Library Curation

Best Research and Industrial Application Scenarios for N-(1H-Indol-4-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide


Anticancer Lead Discovery: Inclusion in Phenotypic and Target-Based Screening Libraries

The compound is an appropriate candidate for inclusion in medium-to-high-throughput anticancer screening cascades against panels of human cancer cell lines (e.g., A549, MCF-7, HepG2, MGC-803). Its membership in the pharmacologically validated indole–chromene/coumarin hybrid scaffold class, for which multiple derivatives have demonstrated IC50 values from 1.79 nM to 11 μM [1][2], provides a rational basis for expecting measurable cytotoxic activity. Its Lipinski-compliant physicochemical profile (MW 390.4, predicted LogP ~3.5–4.0, PSA ~75–85 Ų, 0 Ro5 violations) [3] makes it compatible with standard DMSO-based screening workflows without precipitation or solubility liabilities at typical screening concentrations (10–100 μM).

Structure–Activity Relationship (SAR) Expansion: Probing the Indole 4-yl Attachment Position

The indol-4-yl attachment position defines a uniquely underexplored regioisomeric space within the indole–chromenone propanamide class. Most commercially available analogs feature indole attachment at the 5- or 6-position [4]. The target compound serves as a key SAR probe to systematically evaluate how the 4-yl orientation affects tubulin binding, kinase inhibition, or other target engagement profiles relative to the 5-yl and 6-yl regioisomers. Pairing this compound with its indol-6-yl analog (STOCK1N-73335) [4] in a head-to-head binding or cellular assay would directly quantify the regioisomeric contribution to potency and selectivity.

Computational Drug Design and Pharmacophore Modeling: Indole NH-Dependent Binding Mode Exploration

The compound's free indole NH (HBD = 2) makes it suitable for molecular docking and molecular dynamics studies targeting proteins with established indole-binding pockets, such as the colchicine site of tubulin (PDB: 1SA0) or kinase ATP-binding sites. Unlike its N-methylated analog, which lacks the indole NH hydrogen bond donor, the target compound can recapitulate the full hydrogen bonding network observed in high-affinity coumarin–indole tubulin inhibitors [2]. This makes it a superior computational reference compound for pharmacophore hypothesis generation and virtual screening campaigns.

Chemical Biology Tool Compound: Pathway Deconvolution in Cancer Cell Models

Given the class-level precedent for tubulin polymerization inhibition and cytotoxicity across multiple cancer histotypes [1][2], the target compound can be deployed as a chemical probe to interrogate microtubule dynamics, mitotic arrest, and apoptosis pathways in cancer cell models. Its distinct substitution pattern (4,8-dimethyl-7-methoxy chromenone + indol-4-yl) provides a structurally differentiated tool relative to established tubulin inhibitors (e.g., colchicine, vincristine), potentially revealing differential sensitivity profiles across cancer cell line panels.

Quote Request

Request a Quote for N-(1H-indol-4-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.